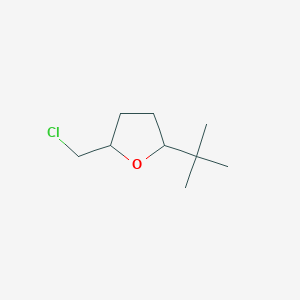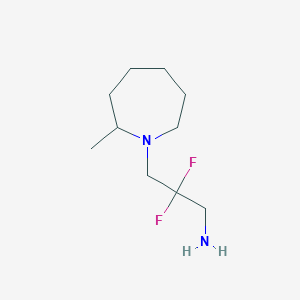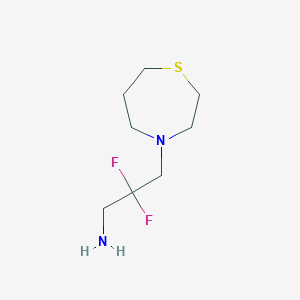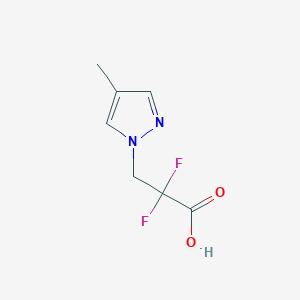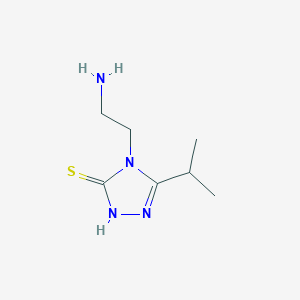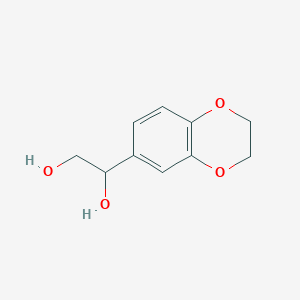
1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol is an organic compound with a molecular structure that includes a benzodioxin ring fused with an ethane-1,2-diol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol typically involves the reaction of 1,4-benzodioxane derivatives with ethylene glycol under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzodioxin ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. This inhibition is primarily due to the compound’s ability to bind to the active sites of enzymes, preventing their normal function.
相似化合物的比较
Similar Compounds
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylamine
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol is unique due to its specific structural features, which confer distinct chemical properties and reactivity
属性
分子式 |
C10H12O4 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diol |
InChI |
InChI=1S/C10H12O4/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,11-12H,3-4,6H2 |
InChI 键 |
CBBLZOVHUORRKP-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


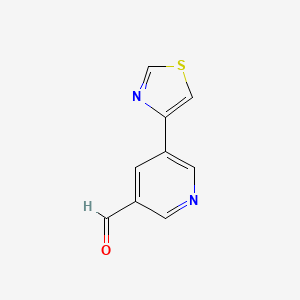
![5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13172449.png)
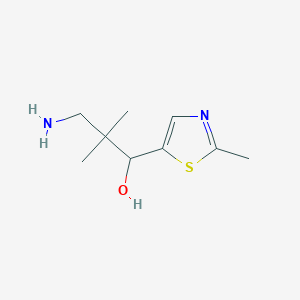
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13172459.png)
